(4-Methyl-2-nitrobenzene-1-sulfonyl)acetic acid
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Overview
Description
(4-Methyl-2-nitrobenzene-1-sulfonyl)acetic acid is an organic compound characterized by the presence of a methyl group, a nitro group, and a sulfonyl group attached to a benzene ring, along with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-2-nitrobenzene-1-sulfonyl)acetic acid typically involves multiple steps, starting with the nitration of toluene to form 4-nitrotoluene. This is followed by sulfonation to introduce the sulfonyl group, and finally, the acetic acid moiety is added through a carboxylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonation, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-2-nitrobenzene-1-sulfonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: 4-Methyl-2-nitrobenzoic acid.
Reduction: 4-Methyl-2-aminobenzene-1-sulfonyl acetic acid.
Substitution: Various halogenated derivatives
Scientific Research Applications
(4-Methyl-2-nitrobenzene-1-sulfonyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Methyl-2-nitrobenzene-1-sulfonyl)acetic acid involves its functional groups interacting with various molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can act as an electrophile in substitution reactions. These interactions can modulate biochemical pathways and affect cellular processes .
Comparison with Similar Compounds
4-Nitrotoluene: Lacks the sulfonyl and acetic acid groups.
4-Methylbenzenesulfonic acid: Lacks the nitro and acetic acid groups.
2-Nitrobenzenesulfonyl chloride: Lacks the methyl and acetic acid groups
Uniqueness: The presence of both electron-withdrawing (nitro, sulfonyl) and electron-donating (methyl) groups on the benzene ring allows for versatile chemical transformations .
Properties
CAS No. |
62376-77-6 |
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Molecular Formula |
C9H9NO6S |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
2-(4-methyl-2-nitrophenyl)sulfonylacetic acid |
InChI |
InChI=1S/C9H9NO6S/c1-6-2-3-8(7(4-6)10(13)14)17(15,16)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
CRIIZJYHGBXOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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